5-Chloroisoindoline

Vue d'ensemble

Description

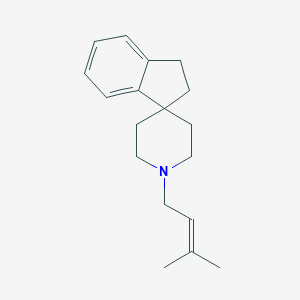

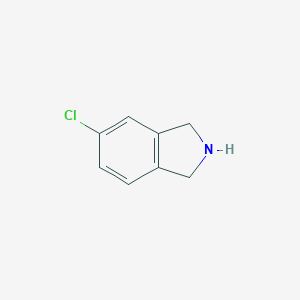

5-Chloroisoindoline is a compound with the molecular formula C8H8ClN . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 5-chloro-2,3-dihydro-1H-isoindole .

Synthesis Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Another study developed a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis

The InChI string for 5-Chloroisoindoline isInChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7 (6)3-8/h1-3,10H,4-5H2 . The Canonical SMILES string is C1C2=C (CN1)C=C (C=C2)Cl . Chemical Reactions Analysis

The synthesis of isoindoline-1,3-dione derivatives involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times, without utilizing any phase transfer, catalysts, or solvent during the reaction .Physical And Chemical Properties Analysis

5-Chloroisoindoline has a molecular weight of 153.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 153.0345270 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 10 .Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoindoline-1,3-diones heterocycles, which are similar to 5-Chloroisoindoline, have gained significant attention for their potential use in pharmaceutical synthesis . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .

Method of Application

One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .

Results or Outcomes

The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to 5-Chloroisoindoline, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Method of Application

The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Antifungal Activity

5-Chloro-6-Phenylpyridazin-3 (2H)-one derivatives, which are structurally similar to 5-Chloroisoindoline, have been developed for their potential antifungal activities .

Method of Application

An effective method has been developed for the preparation of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . The synthesized compounds were fully characterized .

Results or Outcomes

Some of these compounds displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary antifungal activity tests .

Agricultural Science

Many pyridazine derivatives, which are structurally similar to 5-Chloroisoindoline, are often employed as plant virucides, fungicides, insecticides, and herbicides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .

Method of Application

The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Results or Outcomes

Several derivatives of these compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole, and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities .

Chemical Literature

The chemical literature is a critical resource for researchers, providing a wealth of information on methods, results, implications, and applications of various compounds, including isoindoline derivatives .

Method of Application

Researchers use the chemical literature to identify significant problems, gaps, and researchable questions. They also use it to understand the structure-activity relationships and biological properties of various compounds, including isoindoline derivatives .

Results or Outcomes

The chemical literature captures and documents the ideas, methods, results, implications, and applications of projects and makes this information available to the broader research community and society to further research developments, grants, products, marketing, competitive advantage, etc .

Research Skills Development

Isoindoline derivatives, like 5-Chloroisoindoline, can be used in research projects to help students develop higher-level research-related skills .

Method of Application

Students can use isoindoline derivatives in their research projects to practice and develop a variety of practical and systematic research skills, including finding ways to ask and address questions, planning and conducting research effectively, literature searching and management, situating the work in a dialogue with other work in the field, ensuring it is possible to see the contribution the work makes, determination and application of methodology and methods, and data analysis and the determination of findings from this theorized data .

Results or Outcomes

Through the use of isoindoline derivatives in their research projects, students can develop higher order thinking, approaches, and practice habits that are established for future research .

Safety And Hazards

While specific safety and hazard information for 5-Chloroisoindoline was not found in the papers retrieved, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Future research could explore the potential of 5-Chloroisoindoline and similar compounds as inhibitors of acetylcholinesterase, which could have applications in the treatment of Alzheimer’s disease . Additionally, the development of green synthesis techniques for these compounds is an area of ongoing research .

Propriétés

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKRSWXFLFTSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564157 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroisoindoline | |

CAS RN |

127168-76-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

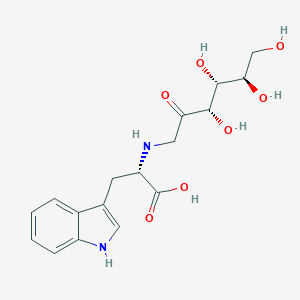

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)